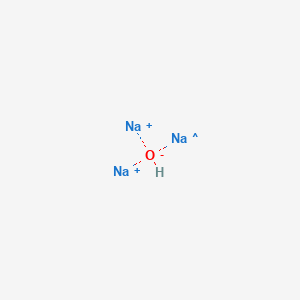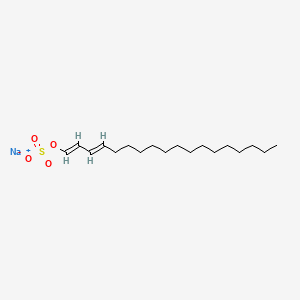
Trisodium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium oxide, with the chemical formula Na₃O, is an inorganic compound composed of sodium and oxygen. It is a white, crystalline solid that is highly reactive and typically exists in a hydrated form. This compound is known for its strong basic properties and is used in various industrial and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trisodium oxide can be synthesized through the direct reaction of sodium metal with oxygen gas. The reaction is highly exothermic and requires controlled conditions to prevent explosive outcomes: [ 6Na + O₂ → 2Na₃O ]
Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of sodium peroxide (Na₂O₂) in the presence of sodium metal: [ Na₂O₂ + 2Na → 2Na₃O ] This method ensures a more controlled and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions: Trisodium oxide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form sodium peroxide.
Reduction: Can be reduced by hydrogen gas to form sodium hydroxide.
Substitution: Reacts with water to form sodium hydroxide and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Requires oxygen gas and elevated temperatures.
Reduction: Involves hydrogen gas and a catalyst.
Substitution: Reacts readily with water at room temperature.
Major Products Formed:
Oxidation: Sodium peroxide (Na₂O₂)
Reduction: Sodium hydroxide (NaOH)
Substitution: Sodium hydroxide (NaOH) and hydrogen gas (H₂)
Aplicaciones Científicas De Investigación
Trisodium oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of glass, ceramics, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of trisodium oxide primarily involves its strong basic properties. It readily dissociates in water to form hydroxide ions (OH⁻), which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization Reactions: Reacts with acids to form water and salts.
Catalysis: Acts as a catalyst in certain chemical reactions by providing hydroxide ions.
Comparación Con Compuestos Similares
Trisodium oxide can be compared with other similar compounds, such as:
Sodium hydroxide (NaOH): Both are strong bases, but sodium hydroxide is more commonly used due to its stability and ease of handling.
Sodium peroxide (Na₂O₂): Sodium peroxide is an oxidizing agent, whereas this compound is primarily a strong base.
Sodium carbonate (Na₂CO₃): Sodium carbonate is a weaker base compared to this compound and is used in different applications, such as water softening and glass production.
Uniqueness: this compound’s strong basicity and reactivity make it unique among sodium compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.
Propiedades
Número CAS |
87331-12-2 |
|---|---|
Fórmula molecular |
HNa3O+ |
Peso molecular |
85.977 g/mol |
InChI |
InChI=1S/3Na.H2O/h;;;1H2/q;2*+1;/p-1 |
Clave InChI |
QCELJRUXBHRLJH-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[Na].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)





![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)






